molecular formula C15H21NO3 B1425179 tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate CAS No. 1332765-85-1

tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate

Cat. No. B1425179
M. Wt: 263.33 g/mol
InChI Key: DDWUMXXRHMUXOX-UHFFFAOYSA-N
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Description

“tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate” is a chemical compound used for research and development . The compound has a molecular formula of C15H21NO3 .

Scientific Research Applications

Synthesis and Applications in Organic Compounds

  • tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate is utilized as an intermediate in the synthesis of various biologically active compounds. For instance, it's involved in the synthesis of omisertinib, a drug used for certain types of non-small cell lung cancer. The compound is synthesized through processes like acylation, nucleophilic substitution, and reduction, showcasing its versatility in organic chemistry (Zhao, Guo, Lan, & Xu, 2017).

Role in Directed Lithiation Processes

  • Directed lithiation of tert-butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate and similar compounds is an important chemical reaction in organic synthesis. This process allows for the selective introduction of substituents at specific positions in the molecule, enabling the creation of diverse and complex organic structures (Smith, El‐Hiti, & Alshammari, 2013).

Applications in Insecticide Synthesis

  • The compound is also used in the synthesis of spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid. This involves key steps like cocyclization, highlighting the compound's importance in the development of agricultural chemicals (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Safety And Hazards

The safety data sheet for “tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate” provides first-aid measures in case of inhalation, skin contact, eye contact, and ingestion. It also provides fire-fighting measures and accidental release measures .

properties

IUPAC Name

tert-butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-15(9-10-15)11-7-5-6-8-12(11)18-4/h5-8H,9-10H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWUMXXRHMUXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142755
Record name Carbamic acid, N-[1-(2-methoxyphenyl)cyclopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate

CAS RN

1332765-85-1
Record name Carbamic acid, N-[1-(2-methoxyphenyl)cyclopropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-methoxyphenyl)cyclopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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